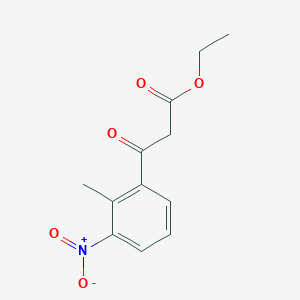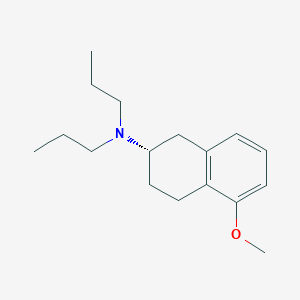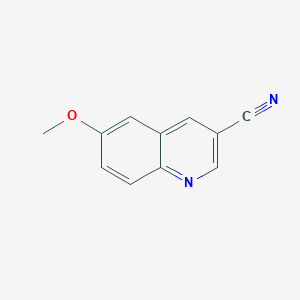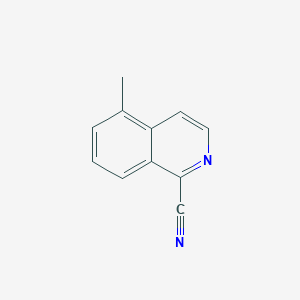
Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropionate
Overview
Description
The compound “Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropionate” is an ester derived from a 2-methyl-3-nitrophenol and propionic acid. The ethyl group indicates that it’s an ethyl ester. The presence of a nitro group on the phenyl ring suggests that it might have significant reactivity.
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with a methyl group and a nitro group attached, connected to a propionate ester group. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis
The presence of the nitro group on the phenyl ring could make this compound susceptible to reactions such as reduction . The ester group could undergo reactions such as hydrolysis, particularly under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the nitro group could contribute to its reactivity and possibly its acidity . The ester group could influence its solubility in different solvents .Scientific Research Applications
Enantioselective Reduction
Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropionate and similar compounds have been reduced enantioselectively to their corresponding (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species. This process shows potential for asymmetric synthesis in organic chemistry (Salvi & Chattopadhyay, 2006).
Cooperative Motion in Amorphous Polymers
Research into azo polymers for reversible optical storage has identified interactions between azo and side groups like those in this compound, leading to shifts in absorption maxima and photoinduced birefringence. This highlights the material's potential in photonics and data storage (Meng, Natansohn, Barrett, & Rochon, 1996).
Structural Analysis
Structural studies of compounds similar to this compound have been conducted to understand their conformations and intermolecular interactions. These studies are crucial for the design of new materials and pharmaceuticals (Nesterov & Viltchinskaia, 2001).
Photochemical Bond Cleavage
This compound-related compounds have been studied for photochemical bond cleavage, revealing their potential in synthetic organic chemistry and material science (Okamoto, Iwamoto, & Takamuku, 1984).
Synthesis and Structure
Research has explored the synthesis and structure of various esters and amines related to this compound. Such studies are fundamental to the development of new chemical entities for various applications (Pryadeina et al., 2007).
Propellant Stabilizer Derivatives
The compound has been studied in the context of preparing nitro derivatives of propellant stabilizers, highlighting its potential application in materials engineering and defense industries (Curtis, 1988).
Building Blocks for Bioactive Compounds
Research on ethyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, which are structurally related to this compound, has focused on their use as versatile building blocks for synthesizing bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013).
Pyridinolysis of Alkyl Aryl Thionocarbonates
Kinetic studies of reactions involving similar compounds have been conducted to understand their reaction mechanisms, which is crucial for designing efficient synthetic pathways (Castro et al., 1997).
Quantum Chemical Studies
Ethyl 2-nitrophenylpyruvate anions, structurally related to this compound, have been studied using quantum chemical methods to understand their tautomeric structures, contributing to the field of computational chemistry (Bergman & Sand, 1985).
Carboxy-Group Protection in Peptide Synthesis
The 2-(p-nitrophenylthio)ethyl group, related to the compound , has been used for carboxyl-group protection in peptide synthesis, demonstrating the compound's relevance in biochemistry and pharmaceuticals (Amaral, 1969).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, the mechanism would depend on the specific biological target. If it’s intended for use in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(15)7-11(14)9-5-4-6-10(8(9)2)13(16)17/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUORFHTJNOTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B3100247.png)
![[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine](/img/structure/B3100255.png)










![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)